molecular formula C18H11ClN4O6 B12587503 Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- CAS No. 647852-97-9

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-

Cat. No.: B12587503
CAS No.: 647852-97-9
M. Wt: 414.8 g/mol
InChI Key: LEVRUBBRPIBVDG-UHFFFAOYSA-N
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Description

The compound "Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-" is a benzamide derivative characterized by a benzamide core substituted with a 2-chloro and 5-nitro group. The N-linked phenyl group is further substituted with a 5-nitro-2-pyridinyloxy moiety.

Properties

CAS No.

647852-97-9

Molecular Formula

C18H11ClN4O6

Molecular Weight

414.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C18H11ClN4O6/c19-16-7-3-12(22(25)26)9-15(16)18(24)21-11-1-5-14(6-2-11)29-17-8-4-13(10-20-17)23(27)28/h1-10H,(H,21,24)

InChI Key

LEVRUBBRPIBVDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- involves multiple steps, including the introduction of chloro and nitro groups to the benzamide core. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research indicates that derivatives of benzamide compounds have shown promise as antiviral agents. For instance, certain benzamide derivatives have been synthesized and evaluated for their efficacy against viruses such as HIV and influenza. These compounds often act by inhibiting viral replication or interfering with viral entry into host cells.

Case Study:

A study published in MDPI highlighted the synthesis of novel benzamide derivatives that demonstrated significant antiviral activity, with some compounds achieving low IC50 values against specific viral strains . This suggests that benzamide derivatives could be further developed into therapeutic agents for viral infections.

1.2 Anticancer Properties

Benzamide derivatives have also been investigated for their potential anticancer properties. They may inhibit specific pathways involved in cancer cell proliferation.

Data Table: Anticancer Activity of Benzamide Derivatives

Compound NameTarget Cancer TypeIC50 (μM)Reference
Compound ABreast Cancer5.4
Compound BLung Cancer3.2

Agricultural Applications

2.1 Fungicidal Activity

Benzamide derivatives have been reported as effective fungicides. The structural features of these compounds contribute to their ability to inhibit the growth of phytopathogenic fungi.

Case Study:

A patent application described the use of specific benzamide derivatives as fungicides, demonstrating their effectiveness in controlling fungal diseases in crops . The study provided evidence of their application in agricultural settings, highlighting their potential to enhance crop yield and quality.

Material Science Applications

3.1 Polymer Chemistry

Benzamide compounds are being explored for their role in polymer chemistry, particularly in the development of new materials with enhanced properties.

Data Table: Properties of Benzamide-Based Polymers

Polymer TypeThermal StabilityMechanical StrengthReference
Polybenzamide AHighModerate
Polybenzamide BModerateHigh

These polymers can be utilized in various applications ranging from coatings to structural materials, showcasing the versatility of benzamide derivatives beyond traditional uses.

Mechanism of Action

The compound exerts its effects by binding irreversibly to PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By antagonizing PPARγ, it inhibits the receptor’s activity, leading to changes in gene expression and subsequent biological effects. This mechanism is particularly relevant in the context of metabolic diseases and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar benzamide derivatives and related heterocyclic systems, focusing on substituent effects and inferred properties.

Table 1: Key Structural Comparisons

Compound Name Substituents on Benzamide Core N-Substituent Notable Features Reference
Target: Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- 2-Cl, 5-NO₂ 4-[(5-NO₂-2-pyridinyl)oxy]phenyl Dual nitro groups enhance electrophilicity; pyridinyloxy may improve solubility
Analog: Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro 2-Cl, 5-NO₂ 4-[(5-Cl-2-pyridinyl)oxy]phenyl Chloro vs. nitro on pyridine: alters electronic profile
2-chloro-5-nitro-N-(2-phenylethyl)benzamide 2-Cl, 5-NO₂ 2-phenylethyl Simplified N-alkyl chain; reduced aromaticity may lower binding affinity
N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-nitro-benzamide 2-NO₂ 4-(5-Cl-pyrimidinyloxy)-3-methylphenyl carbamoyl Pyrimidine instead of pyridine; carbamoyl linker adds rigidity
5-Chloro-N-(5-chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide 5-Cl, 3-OCH₃, 2-substituted 5-Cl-2-pyridinyl with carbamimidoyl benzamide Methoxy group enhances solubility; carbamimidoyl may influence hydrogen bonding

Substituent Effects and Inferred Properties

Nitro vs. Chloro on Pyridine/Pyrimidine Rings

  • Chloro substituents (e.g., in and ) reduce electrophilicity, possibly improving metabolic stability but diminishing binding affinity in enzyme-targeted applications .

Aromatic vs. Alkyl N-Substituents

  • The target’s bulky 4-[(5-nitro-2-pyridinyl)oxy]phenyl group may enhance π-π stacking interactions in biological systems, whereas simpler alkyl chains (e.g., 2-phenylethyl in ) lack this capability .

Heterocyclic Variations

  • Pyrimidine-based analogs () exhibit distinct electronic properties compared to pyridine systems. Pyrimidines’ dual nitrogen atoms can engage in additional hydrogen bonding, critical for kinase inhibition .
  • Oxadiazole-containing compounds () offer increased rigidity and metabolic resistance, traits absent in the target compound .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article focuses on the specific compound Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- , exploring its synthesis, biological activities, and potential therapeutic applications.

  • Empirical Formula : C18H11ClN4O
  • CAS Number : 647852-97-9
  • Molecular Weight : 344.76 g/mol

This compound is characterized by the presence of a chloro and nitro group on the benzamide structure, which is known to influence its biological activity.

Synthesis

The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- typically involves multi-step reactions starting from simpler benzamide derivatives. The synthetic pathway includes the introduction of the chloro and nitro substituents through electrophilic aromatic substitution and subsequent functionalization to incorporate the pyridine moiety.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines:

CompoundCell LineIC50 (µM)
Benzamide derivative AMCF712.5
Benzamide derivative BNCI-H4603.79
Benzamide derivative CHepG226

The compound's mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival, such as targeting specific kinases or disrupting DNA repair mechanisms .

Antibacterial and Antifungal Activity

Benzamide derivatives are also recognized for their antibacterial properties. For example, studies have demonstrated that certain benzamide compounds exhibit moderate to strong inhibitory effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Additionally, some derivatives have shown antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of a series of benzamide derivatives on human cancer cell lines. The results revealed that compounds similar to Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- exhibited IC50 values ranging from 3.79 µM to over 50 µM against various cell lines, suggesting a promising avenue for developing new anticancer therapies .
  • Case Study on Antibacterial Efficacy :
    In a comparative analysis involving multiple benzamide derivatives, it was found that those with electron-withdrawing groups demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-donating groups. This highlights the importance of substituent effects on biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]benzamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the pyridinyloxy phenyl group can be introduced using Ullmann-type coupling between 5-nitro-2-pyridinol and 4-aminophenol under copper catalysis . Subsequent acylation with 2-chloro-5-nitrobenzoyl chloride in anhydrous DMF at 0–5°C minimizes side reactions. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H NMR : The deshielded proton signals at δ 8.5–9.0 ppm confirm the presence of nitro groups and aromatic protons adjacent to electron-withdrawing substituents .
  • IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) validate nitro groups. A strong C=O stretch at ~1680 cm⁻¹ confirms the benzamide backbone .
  • X-ray crystallography (if crystals are obtainable) resolves bond angles and torsion between the pyridinyloxy and benzamide moieties .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?

  • Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate dipole moments and polar surface area, which correlate with solubility. Software like Gaussian or ORCA can predict logP values via fragment-based approaches (e.g., Ghose-Crippen method) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?

  • Methodology : Contradictions often arise from heat/mass transfer inefficiencies. Use design of experiments (DoE) to optimize parameters:

  • Factors : Temperature, solvent volume, catalyst loading.
  • Response surface methodology identifies optimal conditions. For example, a 10% increase in copper catalyst (0.1 to 0.11 mmol) improved coupling efficiency by 15% in similar benzamide syntheses .
  • Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor or BCL-2 antagonist?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BCL-2 (PDB ID: 4AQ3) or kinases (e.g., EGFR). The nitro groups may form hydrogen bonds with Arg104 or Lys22 residues .
  • In vitro assays : Measure IC₅₀ values via fluorescence polarization (BCL-2) or ADP-Glo™ kinase assays. Compare to reference inhibitors (e.g., ABT-199 for BCL-2) .

Q. How can nitro group reduction be selectively controlled to avoid over-reduction or dehalogenation?

  • Methodology : Use hydrogenation with Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm). Additives like NH₄HCO₃ stabilize intermediates. For example, partial reduction to amine derivatives is achieved at 25°C for 2 hours, while prolonged reaction times lead to dechlorination .

Q. What analytical approaches resolve discrepancies in thermodynamic stability data (e.g., DSC vs. TGA)?

  • Methodology :

  • DSC : Determine melting points and phase transitions. A sharp endotherm at ~215°C indicates crystalline stability .
  • TGA : Monitor decomposition onset. Discrepancies arise if moisture is present; pre-dry samples at 100°C under vacuum.
  • Cross-validate with variable-temperature XRD to correlate thermal events with structural changes .

Key Considerations for Researchers

  • Synthetic Challenges : Nitro groups may cause steric hindrance; optimize coupling steps with microwave-assisted synthesis to reduce reaction times .
  • Safety : Nitro compounds are potentially explosive. Avoid grinding or heating above 250°C without proper shielding .
  • Data Reproducibility : Report solvent purity (e.g., DMF <50 ppm water) and storage conditions (desiccated, -20°C) to ensure consistency .

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